2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with a molecular formula of C28H26N2O4 and a molecular weight of 454.53 . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmaceutical activities .
Preparation Methods
The synthesis of 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves multiple steps. One common method includes the reaction of 6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinoline with N-(2-methoxyphenyl)acetamide under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like l-proline to facilitate the process . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound exhibits biological activities that make it valuable in drug research and development.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as 4-hydroxy-2-quinolones and 2,4-dihydroxyquinoline . Compared to these compounds, 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide has unique structural features that contribute to its distinct biological and chemical properties .
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-4-19-10-12-20(13-11-19)28(33)23-17-31(18-27(32)30-24-8-6-7-9-26(24)35-3)25-15-14-21(36-5-2)16-22(25)29(23)34/h6-17H,4-5,18H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECIZTJDSCWCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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